2-Methylthio-AMP diTEA

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C23H46N7O7PS |

|---|---|

Molekulargewicht |

595.7 g/mol |

IUPAC-Name |

[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;bis(N,N-diethylethanamine) |

InChI |

InChI=1S/C11H16N5O7PS.2C6H15N/c1-25-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(23-10)2-22-24(19,20)21;2*1-4-7(5-2)6-3/h3-4,6-7,10,17-18H,2H2,1H3,(H2,12,14,15)(H2,19,20,21);2*4-6H2,1-3H3/t4-,6-,7-,10-;;/m1../s1 |

InChI-Schlüssel |

KILPFOKXXXUFNN-IDIVVRGQSA-N |

Isomerische SMILES |

CCN(CC)CC.CCN(CC)CC.CSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N |

Kanonische SMILES |

CCN(CC)CC.CCN(CC)CC.CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 2-Methylthio-AMP diTEA

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylthioadenosine (B1229828) 5'-monophosphate di-triethylammonium salt (2-Methylthio-AMP diTEA), often abbreviated as 2-MeSAMP, is a potent and selective antagonist of the P2Y12 receptor, a critical component in platelet activation and thrombus formation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate its function. The primary mechanism involves the direct blockade of the P2Y12 receptor, thereby inhibiting adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation. However, the literature also presents a nuanced and debated perspective on its potential effects on intracellular cyclic AMP (cAMP) levels, suggesting a possible secondary mechanism of action. This guide will delve into both the established and the controversial aspects of 2-MeSAMP's pharmacology, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Core Mechanism of Action: P2Y12 Receptor Antagonism

This compound functions as a selective and direct antagonist of the P2Y12 receptor.[1][2][3][4] The P2Y12 receptor is a G protein-coupled receptor (GPCR) belonging to the Gi family, and it plays a pivotal role in ADP-mediated platelet activation and aggregation.[5]

Upon binding of its endogenous ligand, ADP, the P2Y12 receptor undergoes a conformational change, leading to the activation of the coupled heterotrimeric Gi protein. The Gi protein then dissociates into its Gαi and Gβγ subunits, initiating a downstream signaling cascade that ultimately results in platelet aggregation and thrombus formation.

This compound competitively binds to the P2Y12 receptor, preventing ADP from binding and thereby inhibiting the initiation of this signaling cascade. This blockade of the P2Y12 receptor is the primary and well-established mechanism through which this compound exerts its antiplatelet effects.

Downstream Signaling of the P2Y12 Receptor

The activation of the P2Y12 receptor by ADP triggers a complex intracellular signaling network:

-

Inhibition of Adenylyl Cyclase: The Gαi subunit of the activated Gi protein directly inhibits the enzyme adenylyl cyclase.[2][6] This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).[7][8] Since cAMP is a potent inhibitor of platelet activation, its reduction lowers the threshold for platelet aggregation.

-

Activation of Phosphoinositide 3-Kinase (PI3K): The Gβγ subunit activates PI3K, which in turn phosphorylates and activates downstream effectors such as Akt (also known as protein kinase B) and the small GTPase Rap1b.[2][7][8]

-

Integrin αIIbβ3 Activation: The culmination of these signaling events is the "inside-out" activation of the integrin αIIbβ3 receptor on the platelet surface. This conformational change increases the affinity of αIIbβ3 for its ligand, fibrinogen, leading to platelet aggregation and the formation of a stable thrombus.

By blocking the P2Y12 receptor, this compound effectively prevents these downstream signaling events, thereby inhibiting platelet aggregation.

The Controversial Role of Cyclic AMP

A point of contention in the scientific literature is the effect of this compound on intracellular cAMP levels.

Evidence for a Gi-Independent Increase in cAMP

Some studies have reported that this compound, along with other adenosine-based P2Y12 antagonists like cangrelor (B105443), can increase cAMP levels in platelets through a mechanism that is independent of the P2Y12 receptor and Gi signaling.[9][10][11] This suggests the involvement of an unidentified Gs-coupled receptor that, when activated by these antagonists, stimulates adenylyl cyclase and elevates cAMP.[9][10][11] An increase in cAMP would contribute to the anti-platelet effect of the compound through a secondary mechanism.

Evidence Against a P2Y12-Independent cAMP Increase

Conversely, other research, particularly studies using P2Y12 deficient mice, has refuted these findings.[5][12] These studies have shown that this compound and cangrelor do not raise intracellular cAMP concentrations or induce the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), a downstream marker of cAMP-PKA signaling, in either wild-type or P2Y12 deficient platelets.[5][12][13] This body of evidence strongly suggests that the antiplatelet effects of this compound are mediated exclusively through the P2Y12/Gi-dependent pathway.[5][12] Some studies also suggest that at high concentrations, 2-MeSAMP may interfere with cAMP ELISA assays, potentially leading to false-positive results.[12][13]

This discrepancy highlights an area of active investigation in the pharmacology of P2Y12 antagonists.

Quantitative Data

While specific Ki or a comprehensive dose-response table for this compound is not consistently reported across the literature, its functional effects have been quantified in various assays. The table below summarizes key findings.

| Parameter | Value/Observation | Cell Type/System | Reference |

| P2Y12 Antagonism | Selective and direct antagonist | Human and mouse platelets | [1][2][3][4] |

| Inhibition of Platelet Aggregation | Potent inhibitor of ADP-dependent platelet aggregation | Human and mouse platelets | [1][2][3][4] |

| Effect on Ca2+ Mobilization | At 50 μM, does not significantly inhibit thrombin, PAR1-AP, PAR4-AP, or ADP-mediated platelet Ca2+ mobilization | Human platelets | [14] |

| Effect on cAMP (Conflicting Reports) | Reported to increase cAMP levels independently of P2Y12/Gi signaling | Human platelets | [9][10][11] |

| Effect on cAMP (Conflicting Reports) | Reported to have no effect on cAMP levels or VASP phosphorylation | Human and mouse platelets (including P2Y12 deficient) | [5][12][13] |

Signaling Pathway Diagrams

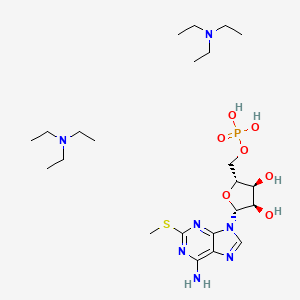

Established P2Y12 Receptor Signaling Pathway

Caption: P2Y12 receptor signaling pathway and its inhibition by 2-Methylthio-AMP.

Hypothetical Gs-Coupled Receptor Signaling Pathway

Caption: Hypothetical Gs-coupled receptor signaling pathway activated by 2-Methylthio-AMP.

Experimental Protocols

Platelet Aggregation Assay

This protocol outlines the measurement of platelet aggregation using light transmission aggregometry (LTA).

Materials:

-

Whole blood from healthy, consenting donors.

-

3.2% Sodium citrate (B86180) (anticoagulant).

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

This compound stock solution.

-

ADP solution (agonist).

-

Aggregometer cuvettes with stir bars.

-

Spectrophotometer-based aggregometer.

Procedure:

-

Blood Collection and PRP/PPP Preparation:

-

Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

-

Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

-

Transfer the PRP to a separate tube.

-

Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.

-

-

Platelet Count Adjustment:

-

Determine the platelet count in the PRP and adjust to a final concentration of 2.5 x 10^8 platelets/mL using autologous PPP.

-

-

Aggregometer Setup:

-

Calibrate the aggregometer with adjusted PRP (0% aggregation) and PPP (100% aggregation).

-

-

Assay:

-

Pipette 450 µL of adjusted PRP into an aggregometer cuvette with a stir bar and allow it to equilibrate at 37°C for 2 minutes.

-

Add 50 µL of this compound at various concentrations (or vehicle control) and incubate for 5 minutes.

-

Initiate platelet aggregation by adding a submaximal concentration of ADP (e.g., 5-10 µM).

-

Record the change in light transmittance for 5-10 minutes. The increase in light transmission corresponds to the extent of platelet aggregation.

-

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium levels using the fluorescent indicator Fura-2 AM.[15][16][17][18][19]

Materials:

-

Washed platelets.

-

Fura-2 AM (acetoxymethyl ester).

-

This compound stock solution.

-

Agonist solution (e.g., ADP, thrombin).

-

Tyrode's buffer.

-

Fluorometer with dual-wavelength excitation capabilities.

Procedure:

-

Platelet Preparation and Loading:

-

Prepare washed platelets from PRP.

-

Incubate the washed platelets with 2-5 µM Fura-2 AM for 30-45 minutes at 37°C in the dark.

-

Wash the platelets twice with Tyrode's buffer to remove extracellular Fura-2 AM.

-

Resuspend the Fura-2-loaded platelets in Tyrode's buffer at a concentration of 2 x 10^8 platelets/mL.

-

-

Fluorometric Measurement:

-

Place the Fura-2-loaded platelet suspension in a cuvette with a stir bar in the fluorometer at 37°C.

-

Record the baseline fluorescence by alternating the excitation wavelength between 340 nm and 380 nm, with emission measured at 510 nm.

-

Add this compound or vehicle and incubate for 5 minutes.

-

Add the agonist to stimulate calcium mobilization.

-

Continuously record the fluorescence ratio (F340/F380). An increase in this ratio indicates an increase in intracellular calcium concentration.

-

Cyclic AMP (cAMP) Immunoassay

This protocol details the measurement of intracellular cAMP levels using a competitive enzyme-linked immunosorbent assay (ELISA).[20]

Materials:

-

Washed platelets.

-

This compound stock solution.

-

Forskolin (positive control for adenylyl cyclase activation).

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Lysis buffer.

-

Commercially available cAMP ELISA kit.

-

Microplate reader.

Procedure:

-

Platelet Preparation and Treatment:

-

Prepare washed platelets and resuspend them in Tyrode's buffer at a concentration of 5 x 10^8 platelets/mL.

-

Pre-incubate the platelets with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 10 minutes at 37°C.

-

Add this compound, forskolin, or vehicle control and incubate for the desired time (e.g., 5-10 minutes).

-

-

Cell Lysis and cAMP Measurement:

-

Terminate the reaction by adding ice-cold lysis buffer.

-

Centrifuge the samples to pellet cell debris.

-

Perform the cAMP ELISA on the supernatant according to the manufacturer's instructions. This typically involves a competitive binding reaction between the sample cAMP and a fixed amount of labeled cAMP for a limited number of antibody binding sites.

-

-

Data Analysis:

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the cAMP concentration in each sample based on a standard curve generated with known concentrations of cAMP.

-

Conclusion

This compound is a valuable research tool for investigating the role of the P2Y12 receptor in platelet physiology and pharmacology. Its primary mechanism of action is the selective and direct antagonism of the P2Y12 receptor, leading to the inhibition of ADP-induced platelet aggregation. The downstream effects of this antagonism are the prevention of Gi-mediated inhibition of adenylyl cyclase and the blockade of PI3K activation. While the majority of evidence supports this P2Y12/Gi-dependent mechanism, the potential for a secondary, P2Y12-independent effect on cAMP levels through a putative Gs-coupled receptor remains a topic of scientific debate. Further research is necessary to fully elucidate this aspect of its pharmacology. The experimental protocols provided in this guide offer a robust framework for the continued investigation of this compound and other P2Y12 receptor modulators in the context of thrombosis and hemostasis research and drug development.

References

- 1. G protein coupled receptors and their Signaling Mechanism | PPTX [slideshare.net]

- 2. JCI - Central role of the P2Y12 receptor in platelet activation [jci.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The P2Y(12) antagonists, 2MeSAMP and cangrelor, inhibit platelet activation through P2Y(12)/G(i)-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The role of P2Y12 receptor in ischemic stroke of atherosclerotic origin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The P2Y12 Antagonists, 2-Methylthioadenosine 5′-Monophosphate Triethylammonium Salt and Cangrelor (ARC69931MX), Can Inhibit Human Platelet Aggregation through a Gi-independent Increase in cAMP Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The P2Y12 antagonists, 2-methylthioadenosine 5'-monophosphate triethylammonium salt and cangrelor (ARC69931MX), can inhibit human platelet aggregation through a Gi-independent increase in cAMP levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The P2Y12 Antagonists, 2MeSAMP and Cangrelor, Inhibit Platelet Activation through P2Y12/Gi-Dependent Mechanism | PLOS One [journals.plos.org]

- 13. The P2Y12 Antagonists, 2MeSAMP and Cangrelor, Inhibit Platelet Activation through P2Y12/Gi-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Development of a platelet calcium flux assay using Fura-2, AM on the FlexStation 3 reader [moleculardevices.com]

- 16. labhoo.com [labhoo.com]

- 17. Calibration of Fura-2 signals introduces errors into measurement of thrombin-stimulated calcium mobilisation in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. ionbiosciences.com [ionbiosciences.com]

- 20. mesoscale.com [mesoscale.com]

2-Methylthio-AMP diTEA: A Comprehensive Technical Guide to a Selective P2Y12 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-Methylthioadenosine (B1229828) 5'-monophosphate (2-MeSAMP), presented here as its di-triethylammonium (diTEA) salt, a pivotal tool in the study of purinergic signaling. Renowned for its selective antagonism of the P2Y12 receptor, 2-MeSAMP diTEA is instrumental in dissecting the complex roles of this receptor in platelet aggregation, thrombosis, and inflammation. This document details its mechanism of action, selectivity profile, and provides granular experimental protocols for its characterization, empowering researchers to effectively utilize this compound in their investigations.

Introduction to 2-Methylthio-AMP (2-MeSAMP)

2-Methylthioadenosine 5'-monophosphate (2-MeSAMP) is a nucleotide derivative that acts as a selective and direct antagonist of the P2Y12 receptor, a G protein-coupled receptor (GPCR) crucial for ADP-induced platelet aggregation[1][2]. The diTEA salt form enhances its solubility and stability in aqueous solutions, facilitating its use in a variety of in vitro experimental settings. While primarily recognized for its P2Y12-dependent inhibitory effects on platelet function, some studies suggest that 2-MeSAMP may also exert its influence through a Gi-independent increase in intracellular cyclic AMP (cAMP), a topic of ongoing scientific discussion[3][4][5].

Quantitative Data Presentation

The selectivity of a P2Y12 antagonist is paramount for its utility as a research tool. The following tables summarize the binding affinity and functional potency of 2-methylthioadenosine 5'-diphosphate (2-MeSADP), a close and often interchangeably used analog of 2-MeSAMP, across various P2Y receptor subtypes. This data provides a quantitative basis for the selectivity of this class of compounds.

Table 1: Binding Affinity (Ki) of P2Y Receptor Ligands

| Ligand | Receptor Subtype | Species | Assay Type | Ki (nM) |

| 2-MeSADP | P2Y12 | Rat | [3H]2-MeSADP Binding | 1.4 ± 0.1 |

| ADP | P2Y12 | Rat | [3H]2-MeSADP Binding | 486 ± 78 |

Data compiled from studies using the radiolabeled agonist [3H]2-MeSADP to determine the binding affinity of unlabeled ligands.

Table 2: Functional Potency (EC50/pEC50) of 2-MeSADP at P2Y Receptors

| Receptor Subtype | G-Protein Coupling | Species | Assay Type | Parameter | Value |

| P2Y1 | Gq | Human | Phospholipase C Activation | pEC50 | 8.29 |

| P2Y12 | Gi | Human | Adenylyl Cyclase Inhibition | EC50 (nM) | 5 |

| P2Y13 | Gi | Human | Adenylyl Cyclase Inhibition | EC50 (nM) | 19 |

| P2Y6 | Gq | Rat | Phospholipase C Activation | pEC50 | 5.75 |

This table illustrates the high potency of 2-MeSADP for the P2Y12 receptor, with a significantly lower EC50 value compared to the P2Y13 receptor, and highlights its distinct functional effects mediated by different G-protein coupling.[6]

P2Y12 Signaling Pathway and Antagonism by 2-MeSAMP

The P2Y12 receptor is a key player in hemostasis and thrombosis. Its activation by ADP triggers a Gi-coupled signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This reduction in cAMP alleviates the inhibition of platelet activation pathways, ultimately leading to platelet aggregation and thrombus formation. 2-MeSAMP, as a competitive antagonist, binds to the P2Y12 receptor, preventing ADP from binding and initiating this signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of 2-MeSAMP as a P2Y12 antagonist.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for the P2Y12 receptor by assessing its ability to displace a radiolabeled ligand.

Detailed Methodology:

-

Membrane Preparation:

-

Culture CHO-K1 cells stably expressing the human P2Y12 receptor.

-

Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Centrifuge the homogenate to pellet the cell membranes.

-

Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.

-

-

Assay Procedure:

-

In a 96-well filter plate, add the following in order:

-

50 µL of binding buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

50 µL of [3H]2-MeSADP (final concentration ~1 nM).

-

50 µL of varying concentrations of unlabeled 2-MeSAMP (e.g., from 10⁻¹¹ to 10⁻⁵ M).

-

For total binding, add 50 µL of binding buffer instead of 2-MeSAMP.

-

For non-specific binding, add a high concentration of unlabeled ADP (e.g., 10 µM).

-

-

Initiate the binding reaction by adding 100 µL of the diluted membrane preparation (5-10 µg of protein per well).

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

-

Filtration and Quantification:

-

Terminate the incubation by rapid vacuum filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the inhibition constant (Ki) of 2-MeSAMP using non-linear regression analysis of the competition binding data.[7]

-

Light Transmission Aggregometry (LTA)

LTA is the gold-standard method for measuring platelet aggregation in response to an agonist.

Detailed Methodology:

-

Sample Preparation:

-

Collect venous blood into 3.2% sodium citrate tubes (9:1 blood to anticoagulant ratio).

-

Prepare Platelet-Rich Plasma (PRP) by centrifuging the whole blood at 200 x g for 10 minutes at room temperature.

-

Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at 1500 x g for 15 minutes.

-

Adjust the platelet count in the PRP to 2.5 x 10⁸ platelets/mL using autologous PPP.

-

-

Assay Procedure:

-

Pre-warm PRP and PPP to 37°C.

-

Calibrate the light transmission aggregometer with PRP (0% transmission) and PPP (100% transmission).

-

Pipette 450 µL of adjusted PRP into a cuvette with a magnetic stir bar.

-

Pre-incubate the PRP with 2-MeSAMP at the desired concentration (or vehicle control) for 5 minutes at 37°C with stirring (1000 rpm).

-

Add 50 µL of ADP solution (e.g., final concentration of 10 µM) to initiate aggregation.

-

Record the change in light transmission for 5-10 minutes.

-

-

Data Analysis:

Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay

This flow cytometry-based assay provides a specific measure of P2Y12 receptor inhibition by quantifying the phosphorylation state of VASP, a downstream target in the cAMP signaling pathway.

Detailed Methodology:

-

Sample Treatment:

-

Collect whole blood in citrate tubes.

-

In separate tubes, incubate whole blood with:

-

Prostaglandin E1 (PGE1) alone (to induce maximal VASP phosphorylation).

-

PGE1 plus ADP (to assess the inhibitory effect of ADP on VASP phosphorylation).

-

PGE1 plus ADP in the presence of 2-MeSAMP (to measure the antagonism of the ADP effect).

-

-

Incubate for 10 minutes at room temperature.

-

-

Fixation and Permeabilization:

-

Fix the cells by adding a formaldehyde-based fixative solution.

-

Permeabilize the platelets to allow intracellular antibody staining.

-

-

Staining and Flow Cytometry:

-

Stain the platelets with a fluorescently labeled antibody specific for phosphorylated VASP (P-VASP) and a platelet-specific marker (e.g., CD61).

-

Analyze the samples on a flow cytometer, gating on the platelet population.

-

-

Data Analysis:

Measurement of Intracellular cAMP Levels

This assay quantifies the effect of 2-MeSAMP on adenylyl cyclase activity by measuring intracellular cAMP levels, typically using a competitive immunoassay (ELISA) or a bioluminescence-based assay.

Detailed Methodology:

-

Platelet Preparation and Stimulation:

-

Isolate platelets from whole blood as described for LTA.

-

Resuspend washed platelets in a suitable buffer.

-

Pre-incubate platelets with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Treat platelets with forskolin (B1673556) (an adenylyl cyclase activator) in the presence or absence of 2-MeSAMP, followed by stimulation with ADP.

-

-

Cell Lysis and cAMP Quantification:

-

Lyse the platelets to release intracellular contents.

-

Quantify cAMP levels in the lysate using a commercially available cAMP immunoassay kit according to the manufacturer's instructions.

-

-

Data Analysis:

Conclusion

2-Methylthio-AMP diTEA is a potent and selective antagonist of the P2Y12 receptor, making it an indispensable tool for researchers investigating the intricacies of purinergic signaling in hemostasis, thrombosis, and beyond. This technical guide provides the necessary quantitative data and detailed experimental protocols to empower scientists in their research endeavors. By understanding its mechanism of action and employing robust experimental designs, the full potential of 2-MeSAMP diTEA as a pharmacological probe can be realized.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The P2Y12 Antagonists, 2-Methylthioadenosine 5′-Monophosphate Triethylammonium Salt and Cangrelor (ARC69931MX), Can Inhibit Human Platelet Aggregation through a Gi-independent Increase in cAMP Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The P2Y12 antagonists, 2-methylthioadenosine 5'-monophosphate triethylammonium salt and cangrelor (ARC69931MX), can inhibit human platelet aggregation through a Gi-independent increase in cAMP levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The P2Y12 Antagonists, 2MeSAMP and Cangrelor, Inhibit Platelet Activation through P2Y12/Gi-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 9. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. biocytex.fr [biocytex.fr]

- 11. Head-to-Head Comparison of Consensus-Recommended Platelet Function Tests to Assess P2Y12 Inhibition—Insights for Multi-Center Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stago’s VASP Assay Used For P2Y12 Biomarker Studies | Stago [stago-us.com]

- 13. Assessment of P2Y12 Inhibition by Clopidogrel in Feline Platelets Using Flow Cytometry Quantification of Vasodilator-Stimulated Phosphoprotein Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. resources.rndsystems.com [resources.rndsystems.com]

- 15. resources.novusbio.com [resources.novusbio.com]

An In-depth Technical Guide on the Role of 2-Methylthio-AMP in Inhibiting ADP-Dependent Platelet Aggregation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine (B11128) diphosphate (B83284) (ADP) is a critical mediator in hemostasis and thrombosis, exerting its effects through the activation of P2Y1 and P2Y12 purinergic receptors on the platelet surface. The inhibition of these receptors is a cornerstone of antiplatelet therapy. This technical guide provides a comprehensive overview of 2-Methylthioadenosine (B1229828) 5'-monophosphate (2-MeS-AMP), a potent antagonist of the P2Y12 receptor, and its role in the inhibition of ADP-dependent platelet aggregation. We will delve into its mechanism of action, present quantitative data on its inhibitory effects, detail relevant experimental protocols, and visualize the complex signaling pathways involved. The information is intended to support researchers, scientists, and drug development professionals in the field of thrombosis and hemostasis.

Introduction to ADP-Dependent Platelet Aggregation

Platelet activation and subsequent aggregation are pivotal events in the formation of a hemostatic plug at sites of vascular injury. However, dysregulated platelet aggregation can lead to the development of arterial thrombosis, a primary cause of myocardial infarction and ischemic stroke. ADP, released from dense granules of activated platelets and damaged erythrocytes, is a key agonist that amplifies and sustains the platelet response.

ADP mediates its effects through two G protein-coupled receptors (GPCRs) on the platelet surface: P2Y1 and P2Y12.[1]

-

P2Y1 Receptor: Coupled to Gq, its activation leads to the stimulation of phospholipase C (PLC), subsequent inositol (B14025) trisphosphate (IP3) production, and an increase in intracellular calcium (Ca2+) levels. This pathway is primarily responsible for platelet shape change and the initial, reversible phase of aggregation.[1][2]

-

P2Y12 Receptor: Coupled to Gi, its activation inhibits adenylyl cyclase (AC), leading to a decrease in cyclic adenosine monophosphate (cAMP) levels.[3] Reduced cAMP levels diminish the activity of protein kinase A (PKA), which in its active state phosphorylates substrates that inhibit platelet activation. The P2Y12 receptor is crucial for the full, sustained, and irreversible platelet aggregation response.[1]

Given its central role in amplifying the aggregation signal, the P2Y12 receptor has become a major target for antiplatelet drugs.

2-Methylthio-AMP (2-MeS-AMP): A P2Y12 Receptor Antagonist

2-Methylthioadenosine 5'-monophosphate (2-MeS-AMP), often used experimentally as its triethylammonium (B8662869) salt (2MeSAMP), is a selective and direct-acting antagonist of the P2Y12 receptor.[4] It is an analog of adenosine monophosphate and serves as a valuable research tool for elucidating the role of the P2Y12 receptor in platelet function.

Mechanism of Action

The primary mechanism by which 2-MeS-AMP inhibits platelet aggregation is through the competitive antagonism of the P2Y12 receptor. By binding to this receptor, it prevents ADP from initiating the Gi-coupled signaling cascade, thereby maintaining higher levels of intracellular cAMP and preventing the full activation and aggregation of platelets.

However, there is a scientific debate regarding an additional, P2Y12-independent mechanism of action.

-

The P2Y12-Dependent Mechanism: Several studies have demonstrated that the inhibitory effects of 2-MeS-AMP are absent in platelets from P2Y12 deficient mice.[2][4] These studies show that 2-MeS-AMP does not raise intracellular cAMP levels or induce the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), a marker of PKA activity.[2][5] This evidence strongly suggests that 2-MeS-AMP's antiplatelet activity is mediated exclusively through its antagonism of the P2Y12 receptor.[5]

-

The P2Y12-Independent Mechanism: Conversely, other research indicates that 2-MeS-AMP can inhibit platelet aggregation by increasing cAMP levels through a P2Y12-independent pathway.[6][7] This proposed mechanism suggests that 2-MeS-AMP may interact with another, yet unidentified, Gs-coupled receptor on the platelet surface, leading to the activation of adenylyl cyclase and a subsequent rise in cAMP.[6][7] This elevation in cAMP would then inhibit platelet function, in addition to the inhibition caused by P2Y12 antagonism.[6]

It is crucial for researchers to be aware of this dual-mechanism controversy when interpreting experimental results obtained using 2-MeS-AMP.

Quantitative Data on Inhibitory Effects

While a precise IC50 value for 2-MeS-AMP's inhibition of ADP-induced platelet aggregation is not consistently reported across the literature, dose-response studies have characterized its effective concentration range.

| Compound | Target/Assay | Effective Concentration | Observed Effect | Reference |

| 2-MeS-AMP (2MeSAMP) | ADP (10 µM)-induced Human Platelet Aggregation | 1–50 µM | Dose-dependent inhibition of aggregation. | [6] |

| 2-MeS-AMP | Thrombin-mediated P-selectin expression and αIIbβ3 activation in human platelets | 50 µM | Provided maximal inhibition. | [8] |

| 2-MeS-AMP (50 µM) | Thrombin, PAR1-AP, PAR4-AP, or ADP-mediated intracellular Ca2+ mobilization | 50 µM | Did not significantly inhibit Ca2+ mobilization, suggesting specificity for the P2Y12 pathway over the P2Y1 pathway. | [8] |

| 2-MeS-ADP | P2Y12 Receptor in transfected CHO cells | IC50 of ~1 nM | High-potency inhibition of adenylyl cyclase. (Note: This is the diphosphate form, not AMP). |

Signaling Pathways

The interplay between the P2Y1 and P2Y12 signaling pathways is essential for robust platelet aggregation. The following diagrams illustrate these pathways and the inhibitory role of 2-MeS-AMP.

Caption: ADP-induced platelet activation pathways and the inhibitory point of 2-MeS-AMP.

Experimental Protocols

The gold standard for studying platelet aggregation in vitro is Light Transmission Aggregometry (LTA). This method measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.

Protocol: Light Transmission Aggregometry (LTA)

Objective: To measure the inhibitory effect of 2-MeS-AMP on ADP-induced platelet aggregation.

Materials:

-

Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate (B86180).

-

2-MeS-AMP stock solution (in appropriate solvent, e.g., saline).

-

ADP solution (agonist).

-

Platelet-Poor Plasma (PPP) for blanking.

-

Light Transmission Aggregometer.

-

Centrifuge, pipettes, and aggregometer cuvettes with stir bars.

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Collect whole blood into citrate tubes. Keep at room temperature.

-

To obtain PRP, centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature with no brake.

-

Carefully collect the supernatant (PRP) into a new plastic tube.

-

To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2,500 x g) for 15-20 minutes. Collect the supernatant (PPP).

-

-

Aggregometer Setup:

-

Warm up the aggregometer to 37°C.

-

Calibrate the instrument using PPP as 100% light transmission and PRP as 0% light transmission.

-

-

Aggregation Assay:

-

Pipette PRP into an aggregometer cuvette containing a magnetic stir bar. Place it in the heating block of the aggregometer and allow it to equilibrate for at least 2 minutes.

-

Add the desired concentration of 2-MeS-AMP (or vehicle control) to the PRP and incubate for a specified time (e.g., 1-2 minutes).

-

Add the ADP agonist to induce aggregation (a common concentration is 5-20 µM).

-

Record the change in light transmission for at least 5-10 minutes. The output is an aggregation curve.

-

-

Data Analysis:

-

The primary endpoint is the maximum platelet aggregation (%), calculated from the change in light transmission.

-

Construct a dose-response curve by plotting the % inhibition of aggregation against the concentration of 2-MeS-AMP.

-

Calculate the IC50 value if possible from the dose-response curve.

-

Caption: Experimental workflow for Light Transmission Aggregometry (LTA).

Conclusion

2-Methylthio-AMP is a potent and selective antagonist of the P2Y12 receptor, making it an invaluable tool for studying ADP-dependent platelet aggregation. Its primary mechanism of action involves the direct inhibition of the P2Y12 receptor, thereby preventing the ADP-mediated decrease in intracellular cAMP that is essential for sustained platelet aggregation. Researchers should remain cognizant of the ongoing debate regarding a potential secondary, P2Y12-independent mechanism involving cAMP elevation. The provided protocols and pathway diagrams serve as a foundational guide for professionals investigating the intricate mechanisms of platelet function and developing novel antiplatelet therapeutics.

References

- 1. Quantitative dynamics of reversible platelet aggregation: mathematical modelling and experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The P2Y12 Antagonists, 2MeSAMP and Cangrelor, Inhibit Platelet Activation through P2Y12/Gi-Dependent Mechanism | PLOS One [journals.plos.org]

- 3. "The P2Y(12) antagonists, 2MeSAMP and cangrelor, inhibit platelet activ" by Binggang Xiang, Guoying Zhang et al. [uknowledge.uky.edu]

- 4. The P2Y(12) antagonists, 2MeSAMP and cangrelor, inhibit platelet activation through P2Y(12)/G(i)-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The P2Y12 Antagonists, 2-Methylthioadenosine 5′-Monophosphate Triethylammonium Salt and Cangrelor (ARC69931MX), Can Inhibit Human Platelet Aggregation through a Gi-independent Increase in cAMP Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The P2Y12 antagonists, 2-methylthioadenosine 5'-monophosphate triethylammonium salt and cangrelor (ARC69931MX), can inhibit human platelet aggregation through a Gi-independent increase in cAMP levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

2-Methylthioadenosine 5'-monophosphate (2-MeSAMP): A Technical Guide for a Selective P2Y12 Receptor Research Tool

For Researchers, Scientists, and Drug Development Professionals

Abstract

Extracellular nucleotides, such as adenosine (B11128) diphosphate (B83284) (ADP), are pivotal signaling molecules that modulate a vast array of physiological and pathological processes through purinergic P2Y receptors. The P2Y12 receptor subtype, in particular, is a critical mediator of platelet activation and thrombus formation, making it a key target for antiplatelet therapies. The development of selective pharmacological tools is paramount to delineating the intricate signaling pathways governed by individual P2Y receptor subtypes. 2-Methylthioadenosine (B1229828) 5'-monophosphate (2-MeSAMP) has been developed as a selective antagonist for the P2Y12 receptor. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and application of 2-MeSAMP as a research tool. It includes a summary of its receptor selectivity profile, detailed protocols for its use in key functional assays, and visual diagrams of relevant signaling pathways and experimental workflows to facilitate its effective use in a research setting.

Introduction to Purinergic Signaling and the P2Y12 Receptor

Purinergic signaling encompasses the diverse biological roles of extracellular nucleotides and nucleosides. The P2Y receptor family, a class of G protein-coupled receptors (GPCRs), is central to this system, with eight distinct subtypes identified in mammals (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14). These receptors are activated by a range of nucleotides, including ATP, ADP, UTP, and UDP.

The P2Y receptors are broadly classified into two subfamilies based on their G protein coupling:

-

Gq-coupled receptors (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11): Activation of these receptors typically leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC).

-

Gi-coupled receptors (P2Y12, P2Y13, P2Y14): Activation of this subfamily leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

The P2Y12 receptor is highly expressed on the surface of platelets and plays a crucial, synergistic role with the P2Y1 receptor in ADP-mediated platelet aggregation. While P2Y1 activation initiates platelet shape change, P2Y12 activation is essential for a full and sustained aggregation response, making it a prime target for antithrombotic drug development. The development of selective antagonists like 2-MeSAMP has been instrumental in dissecting the specific contributions of the P2Y12 receptor to hemostasis and thrombosis.

Discovery and Development of 2-MeSAMP

The development of research tools for P2Y receptors has been an iterative process of modifying the structure of endogenous ligands to enhance stability, potency, and selectivity. 2-MeSAMP emerged from structure-activity relationship (SAR) studies of adenosine derivatives. The addition of a methylthio group at the 2-position of the adenine (B156593) ring was found to confer selectivity for certain P2Y receptors. While its diphosphate and triphosphate counterparts (2-MeSADP and 2-MeSATP) are potent agonists at several P2Y receptors, 2-MeSAMP was identified as a selective antagonist of the P2Y12 receptor.

The general logic for developing such a research tool is outlined in the diagram below.

Figure 1. Logical workflow for the development of a selective pharmacological research tool.

Mechanism of Action

Primary Mechanism: P2Y12 Antagonism

The established primary mechanism of action for 2-MeSAMP is the selective, direct antagonism of the P2Y12 receptor.[1] In physiological systems like platelets, ADP released from dense granules binds to both P2Y1 and P2Y12 receptors. The activation of the Gi-coupled P2Y12 receptor leads to the inhibition of adenylyl cyclase, which lowers intracellular cAMP levels. Reduced cAMP alleviates the inhibition of Protein Kinase A (PKA), a negative regulator of platelet activation. By blocking the P2Y12 receptor, 2-MeSAMP prevents this ADP-mediated decrease in cAMP, thereby contributing to the inhibition of platelet aggregation and activation.[2][3]

Figure 2. P2Y12 receptor signaling pathway and its inhibition by 2-MeSAMP.

Controversial Secondary Mechanism: P2Y12-Independent cAMP Elevation

Some studies have reported that 2-MeSAMP can inhibit platelet aggregation through a Gi-independent increase in cAMP levels.[4] This alternative mechanism suggests that 2-MeSAMP may interact with an unidentified Gs-coupled receptor on platelets, leading to the direct stimulation of adenylyl cyclase and a subsequent rise in cAMP.[4] However, this finding is contested, with other studies demonstrating that 2-MeSAMP does not significantly raise cAMP levels or induce the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), a downstream target of the cAMP-PKA pathway, in platelets from wild-type or P2Y12-deficient mice.[2][3] These conflicting reports highlight the importance of careful experimental design and data interpretation when using this research tool.

Figure 3. Proposed controversial P2Y12-independent mechanism of 2-MeSAMP action.

Quantitative Data and Selectivity Profile

The utility of 2-MeSAMP as a research tool is defined by its selectivity for the P2Y12 receptor over other P2Y subtypes. While comprehensive screening data is not extensively published, the available information indicates its primary activity is as a low-potency antagonist at the P2Y12 receptor. It has also been noted to be a weak agonist at the P2Y1 receptor.

| Receptor | Species | Assay Type | Parameter | Value | Reference(s) |

| P2Y12 | Human | Functional Antagonism | pIC50 | 4.0 | [5] |

| P2Y12 | Human | Functional Antagonism | IC50 | 100 µM | Calculated |

| P2Y1 | Turkey | Functional Agonism | Activity | Weak Agonist | [6] |

Note: The pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A pIC50 of 4.0 corresponds to an IC50 of 10-4 M, or 100 µM.

Experimental Protocols

Platelet Aggregation Assay by Light Transmission Aggregometry (LTA)

This protocol describes the use of 2-MeSAMP to inhibit ADP-induced platelet aggregation as measured by LTA.

Materials:

-

2-MeSAMP

-

Adenosine diphosphate (ADP)

-

Whole blood from healthy, consenting donors (drug-free for at least 10 days)

-

3.2% Sodium Citrate anticoagulant

-

Saline (0.9% NaCl)

-

Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)

-

Light Transmission Aggregometer with cuvettes and stir bars

Workflow:

References

- 1. benchchem.com [benchchem.com]

- 2. The P2Y(12) antagonists, 2MeSAMP and cangrelor, inhibit platelet activation through P2Y(12)/G(i)-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The P2Y12 Antagonists, 2MeSAMP and Cangrelor, Inhibit Platelet Activation through P2Y12/Gi-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The P2Y12 antagonists, 2-methylthioadenosine 5'-monophosphate triethylammonium salt and cangrelor (ARC69931MX), can inhibit human platelet aggregation through a Gi-independent increase in cAMP levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. resources.tocris.com [resources.tocris.com]

- 6. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomous Role of 2-Methylthio-AMP (2-MeSAMP) in Platelet Activation and Thrombosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet activation is a critical physiological process in hemostasis, but its dysregulation can lead to pathological thrombosis, a primary cause of cardiovascular diseases such as myocardial infarction and stroke. Adenosine diphosphate (B83284) (ADP) is a key platelet agonist that mediates its effects through two G-protein coupled receptors: P2Y1 and P2Y12. The P2Y12 receptor, in particular, has emerged as a major target for antiplatelet therapies.[1] 2-Methylthioadenosine 5'-monophosphate (2-MeSAMP), a selective and direct P2Y12 antagonist, has been instrumental in elucidating the role of this receptor in platelet function.[2] This technical guide provides an in-depth analysis of the effects of 2-MeSAMP on platelet activation and thrombosis, with a focus on its proposed mechanisms of action, relevant experimental data, and detailed methodologies for its study.

Mechanism of Action: A Point of Contention

The scientific literature presents a compelling debate regarding the precise mechanism by which 2-MeSAMP inhibits platelet function. The prevailing and well-established view is that 2-MeSAMP acts as a direct antagonist of the P2Y12 receptor, which is coupled to the inhibitory G-protein, Gi.[3][4][5][6] By blocking ADP's access to this receptor, 2-MeSAMP prevents the Gi-mediated inhibition of adenylyl cyclase, thereby maintaining intracellular cyclic AMP (cAMP) levels, which in turn suppresses platelet activation.

However, a significant body of research suggests a dual mechanism of action. These studies propose that in addition to its P2Y12 antagonism, 2-MeSAMP can independently increase intra-platelet cAMP levels through a P2Y12-independent pathway, possibly involving a Gs-coupled receptor.[1][7] This elevation of cAMP would contribute to the overall inhibition of platelet aggregation.[1][7] Conversely, other studies have failed to detect a significant increase in cAMP or the phosphorylation of its downstream effector, vasodilator-stimulated phosphoprotein (VASP), in response to 2-MeSAMP, challenging the P2Y12-independent hypothesis.[3][4][5][6] This guide will present the evidence for both proposed mechanisms.

Quantitative Data on the Effects of 2-MeSAMP

The inhibitory effects of 2-MeSAMP on platelet function have been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data.

| Assay | Agonist | 2-MeSAMP Concentration | Effect | Reference |

| Platelet Aggregation | ADP (10 µM) | 1-50 µM | Progressive inhibition of aggregation | [1] |

| αIIbβ3 Activation (in healthy subjects) | Thrombin (2 nM) | Not specified | 49.3 ± 2.8% inhibition | [8] |

| αIIbβ3 Activation (in healthy subjects) | Thrombin (10 nM) | Not specified | 40.8% inhibition | [8] |

| αIIbβ3 Activation (in T2DM subjects) | Thrombin (2 nM) | Not specified | 27.3 ± 6.9% inhibition | [8] |

| αIIbβ3 Activation (in T2DM subjects) | Thrombin (10 nM) | Not specified | 20.3% inhibition | [8] |

| P-selectin Expression | Thrombin | 50 µM | Maximal inhibition | [9] |

| Assay | 2-MeSAMP Concentration | Effect on cAMP Levels | Reference |

| Washed Human Platelets | ≤ 10 µM | No significant increase | [10] |

| Washed Human Platelets | 50 µM | Apparent increase (potential assay interference noted) | [11] |

| Washed Mouse Platelets (wild-type or P2Y12 deficient) | ≤ 10 µM | No increase | [10] |

Signaling Pathways

The proposed signaling pathways for 2-MeSAMP's action are depicted below, illustrating both the established P2Y12-dependent mechanism and the controversial P2Y12-independent, cAMP-elevating pathway.

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of 2-MeSAMP's effects. The following sections outline the protocols for key experiments.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This is the gold standard for assessing platelet function in vitro.

Methodology:

-

Blood Collection: Whole blood is drawn from healthy, medication-free donors into tubes containing 3.2% or 3.8% sodium citrate.

-

PRP Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.

-

Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standard concentration (e.g., 2.5-3.0 x 10^8 platelets/mL) using platelet-poor plasma (PPP), which is obtained by further centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.

-

Pre-incubation: PRP is pre-incubated with various concentrations of 2-MeSAMP or a vehicle control for a specified time (e.g., 5 minutes) at 37°C in an aggregometer cuvette with a stirring bar.

-

Aggregation Induction: Platelet aggregation is initiated by adding a platelet agonist, such as ADP.

-

Measurement: The change in light transmission through the PRP is recorded over time. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. The extent of aggregation is quantified as the maximum percentage change in light transmission.

Intracellular cAMP Measurement

This assay is critical for investigating the controversial P2Y12-independent mechanism of 2-MeSAMP.

Methodology:

-

Platelet Preparation: Washed platelets are prepared from PRP by centrifugation and resuspension in a suitable buffer (e.g., Tyrode's buffer).

-

Incubation: Platelets are incubated with 2-MeSAMP, a positive control (e.g., forskolin (B1673556) or PGI2), or a vehicle control at 37°C for a defined period.

-

Reaction Termination: The reaction is stopped by adding a solution like trichloroacetic acid to lyse the cells and precipitate proteins.[10]

-

cAMP Quantification: The supernatant is collected, and the concentration of cAMP is determined using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

VASP Phosphorylation Assay

This assay provides an indirect measure of P2Y12 receptor activity and cAMP levels.

Methodology:

-

Sample Preparation: The assay can be performed on whole blood or washed platelets.

-

Incubation: Samples are incubated with prostaglandin (B15479496) E1 (PGE1) to stimulate cAMP production and VASP phosphorylation. To assess P2Y12 inhibition, samples are co-incubated with PGE1 and ADP in the presence of 2-MeSAMP or a control.

-

Fixation and Permeabilization: Platelets are fixed with a reagent like formaldehyde (B43269) and then permeabilized to allow antibodies to access intracellular proteins.

-

Immunostaining: The platelets are stained with a fluorescently labeled monoclonal antibody specific for the phosphorylated form of VASP (P-VASP).

-

Flow Cytometry Analysis: The fluorescence intensity of the stained platelets is measured by flow cytometry. The level of VASP phosphorylation is expressed as a platelet reactivity index (PRI).

In Vivo Thrombosis Model (Ferric Chloride-Induced Carotid Artery Thrombosis)

This model is used to assess the antithrombotic efficacy of 2-MeSAMP in a living organism.

Methodology:

-

Animal Preparation: A mouse is anesthetized, and the common carotid artery is surgically exposed.

-

Injury Induction: A piece of filter paper saturated with a ferric chloride (FeCl3) solution is applied to the adventitial surface of the artery for a specific duration (e.g., 3 minutes). FeCl3 induces oxidative injury to the vessel wall, leading to thrombus formation.

-

Thrombus Monitoring: Blood flow in the carotid artery is monitored using a Doppler flow probe. The time to complete occlusion of the vessel is recorded.

-

Drug Administration: 2-MeSAMP or a vehicle control is administered to the animal (e.g., via intravenous injection) prior to the induction of injury.

-

Data Analysis: The time to occlusion is compared between the 2-MeSAMP-treated group and the control group to determine the antithrombotic effect.

Conclusion

2-Methylthio-AMP remains a valuable pharmacological tool for studying P2Y12 receptor function. While its primary mechanism of action is widely accepted to be P2Y12 antagonism, the potential for a secondary, cAMP-elevating mechanism warrants further investigation. The conflicting findings in the literature may be attributable to differences in experimental conditions, such as the use of washed platelets versus platelet-rich plasma, and potential off-target effects at higher concentrations. For researchers and drug development professionals, a thorough understanding of this controversy and the detailed experimental protocols outlined in this guide is essential for the accurate interpretation of data and the design of future studies aimed at developing novel antiplatelet therapies.

References

- 1. The P2Y12 Antagonists, 2-Methylthioadenosine 5′-Monophosphate Triethylammonium Salt and Cangrelor (ARC69931MX), Can Inhibit Human Platelet Aggregation through a Gi-independent Increase in cAMP Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ferric Chloride-induced Murine Thrombosis Models [jove.com]

- 3. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Video: Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel [jove.com]

- 6. Platelet-based Detection of Nitric Oxide in Blood by Measuring VASP Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ferric chloride-induced arterial thrombosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vasodilator-stimulated phosphoprotein (VASP) phosphorylation assay for platelet response to cilostazol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The P2Y(12) antagonists, 2MeSAMP and cangrelor, inhibit platelet activation through P2Y(12)/G(i)-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The P2Y12 Antagonists, 2MeSAMP and Cangrelor, Inhibit Platelet Activation through P2Y12/Gi-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The P2Y12 Antagonists, 2MeSAMP and Cangrelor, Inhibit Platelet Activation through P2Y12/Gi-Dependent Mechanism | PLOS One [journals.plos.org]

Foundational Studies on 2-Methylthio-ADP and Platelet Function: A Technical Guide

Introduction

This technical guide provides an in-depth overview of the foundational studies on the effects of 2-Methylthioadenosine diphosphate (B83284) (2-MeS-ADP) on platelet function. 2-MeS-ADP is a stable and potent analog of adenosine (B11128) diphosphate (ADP), a critical agonist in hemostasis and thrombosis.[1] It plays a pivotal role in research by activating platelet P2Y receptors, specifically P2Y1 and P2Y12, to initiate and amplify platelet aggregation.[2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the signaling pathways, experimental protocols, and quantitative data derived from key studies in this field.

While the user's query mentioned "2-Methylthio-AMP diTEA," the relevant and extensively studied compound in the context of platelet function is 2-MeS-ADP. Foundational research has established that 2-MeS-ADP is a powerful tool for investigating the mechanisms of platelet activation.[4][5]

Core Signaling Pathways of 2-MeS-ADP in Platelets

2-MeS-ADP-induced platelet activation is a complex process mediated by the simultaneous stimulation of two G-protein coupled receptors: P2Y1 and P2Y12.[3] The coordinated action of these two pathways is essential for a full and sustained aggregation response.[1][3]

-

P2Y1 Receptor Pathway (Gq-coupled): The P2Y1 receptor is coupled to the Gq protein.[2] Upon activation by 2-MeS-ADP, it initiates a signaling cascade that leads to platelet shape change and the initial, reversible phase of aggregation.[3][6]

-

P2Y12 Receptor Pathway (Gi-coupled): The P2Y12 receptor is coupled to the Gi protein.[2][3] Its activation by 2-MeS-ADP is responsible for amplifying and sustaining the aggregation response.[3] This pathway also inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from foundational studies on the effects of 2-MeS-ADP on platelet function.

Table 1: Receptor Affinity and Potency of 2-MeS-ADP

| Parameter | Species | Receptor | Value | Reference |

| EC50 | Human | P2Y12 | 5 nM | [5] |

| EC50 | Human | P2Y13 | 19 nM | [5] |

| EC50 | Mouse | P2Y13 | 6.2 nM | [5] |

| pEC50 | Human | P2Y1 | 8.29 | [5] |

| pEC50 | Rat | P2Y6 | 5.75 | [5] |

| Binding Sites | Human | Platelets | 400-1,200 sites/cell | [4] |

| Kd | Human | Platelets | 2.3-7.3 nM | [7] |

Table 2: Functional Effects of 2-MeS-ADP on Platelets

| Effect | Agonist Concentration | Observation | Reference |

| Platelet Aggregation | 10 nM | Induces platelet aggregation | [8] |

| Platelet Aggregation | 100 nM | Induces platelet aggregation | [8] |

| Inhibition of cAMP Accumulation | - | 150-200 times more active than ADP | [4] |

| Platelet Shape Change | - | Induces platelet shape change | [4][5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of foundational research. Below are protocols for key experiments cited in the study of 2-MeS-ADP and platelet function.

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This is the gold-standard method for measuring platelet aggregation in response to agonists like 2-MeS-ADP.[1]

a. Blood Collection and Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

-

Collect whole blood from healthy, consenting donors who have abstained from anti-platelet medications for at least 10 days.[1]

-

Draw blood via venipuncture into sodium citrate (B86180) tubes (9:1 blood to anticoagulant ratio).[1]

-

To obtain PRP, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off.[1]

-

Carefully collect the upper PRP layer and transfer it to a polypropylene (B1209903) tube.[1]

-

To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes.[1]

-

Aspirate the PPP supernatant, which will be used to set the 100% aggregation baseline.[1]

-

Adjust the platelet count of the PRP to the desired concentration (typically 200-300 x 10^9/L) using autologous PPP.[1]

b. Aggregation Measurement

-

Pre-warm the PRP and PPP samples to 37°C.[1]

-

Calibrate the aggregometer by setting the baseline (0% aggregation) with PRP and the 100% aggregation point with PPP.[1]

-

Pipette a specific volume of the adjusted PRP into aggregometer cuvettes containing a stir bar.[1]

-

Place the cuvette in the aggregometer and begin recording.

-

Add a known concentration of 2-MeS-ADP to the PRP to induce aggregation.

-

The aggregometer measures the change in light transmittance as platelets aggregate.[9]

-

The results are typically displayed as a graph of percent aggregation versus time.[10]

Measurement of Intracellular Calcium ([Ca2+]i) Mobilization

The mobilization of intracellular calcium is a key event in platelet activation, particularly through the P2Y1 pathway.

a. Platelet Preparation

-

Prepare washed platelets from PRP by centrifuging and resuspending in a suitable buffer (e.g., Tyrode's buffer) to remove plasma components.

b. Fluorescent Dye Loading

-

Incubate the washed platelets with a calcium-sensitive fluorescent dye, such as Fura-2/AM. This dye will bind to free intracellular calcium.

c. Fluorometry

-

Place the dye-loaded platelets in a fluorometer cuvette with stirring at 37°C.

-

Stimulate the platelets with 2-MeS-ADP.

-

Measure the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium concentration.[11]

Adenylyl Cyclase Activity Assay

This assay is used to assess the inhibitory effect of P2Y12 receptor activation on cAMP production.

a. Platelet Preparation

-

Prepare washed platelets as described above.

b. Assay Procedure

-

Pre-incubate the platelets with a phosphodiesterase inhibitor to prevent the breakdown of cAMP.

-

Stimulate adenylyl cyclase with an agonist such as Prostaglandin (B15479496) E1 (PGE1).[4]

-

Simultaneously, treat the platelets with varying concentrations of 2-MeS-ADP.

-

After a defined incubation period, stop the reaction and lyse the platelets.

-

Measure the amount of cAMP produced using a competitive binding assay or other suitable method. A decrease in cAMP levels in the presence of 2-MeS-ADP indicates inhibition of adenylyl cyclase.[4]

The foundational studies on 2-MeS-ADP have been instrumental in elucidating the dual P2Y1 and P2Y12 receptor-mediated pathways of platelet activation. The quantitative data and detailed experimental protocols outlined in this guide provide a comprehensive resource for researchers in the fields of hemostasis, thrombosis, and the development of anti-platelet therapies. The use of 2-MeS-ADP as a stable and potent agonist continues to be a cornerstone of platelet research.

References

- 1. benchchem.com [benchchem.com]

- 2. The P2Y12 Antagonists, 2-Methylthioadenosine 5′-Monophosphate Triethylammonium Salt and Cangrelor (ARC69931MX), Can Inhibit Human Platelet Aggregation through a Gi-independent Increase in cAMP Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. 2-Methylthioadenosine[beta-32P]diphosphate. An agonist and radioligand for the receptor that inhibits the accumulation of cyclic AMP in intact blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pnas.org [pnas.org]

- 7. Deficiency of (33P)2MeS-ADP binding sites on platelets with secretion defect, normal granule stores and normal thromboxane A2 production. Evidence that ADP potentiates platelet secretion independently of the formation of large platelet aggregates and thromboxane A2 production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biodatacorp.com [biodatacorp.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Inhibition of ADP-induced intracellular Ca2+ responses and platelet aggregation by the P2Y12 receptor antagonists AR-C69931MX and clopidogrel is enhanced by prostaglandin E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2-Methylthio-AMP diTEA in Platelet Aggregation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylthioadenosine (B1229828) 5'-monophosphate (2-MeSAMP) diTEA is a selective and direct antagonist of the P2Y12 receptor, a critical component in the process of platelet activation and aggregation.[1] Adenosine diphosphate (B83284) (ADP) is a key physiological agonist that activates platelets through two G-protein coupled receptors: P2Y1 and P2Y12.[2][3] While P2Y1 activation initiates platelet shape change, the activation of the P2Y12 receptor is crucial for amplifying and sustaining the aggregation response, as well as for the stabilization of thrombi.[3][4]

The P2Y12 receptor is coupled to the inhibitory G-protein, Gi.[5] Its activation by ADP leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] This reduction in cAMP contributes to the activation of platelets. 2-MeSAMP diTEA, by blocking the P2Y12 receptor, prevents this cascade of events, thereby inhibiting platelet aggregation.[6][7] These characteristics make 2-MeSAMP diTEA a valuable tool for in vitro studies of platelet function, thrombosis, and the development of antiplatelet therapies.

Data Presentation

The following table summarizes the experimental conditions and effects of 2-Methylthio-AMP diTEA on platelet function as reported in the literature. This data is essential for designing and interpreting platelet aggregation experiments.

| Parameter | Value/Condition | Cell Type | Assay | Notes | Reference |

| Concentration for Inhibition | 10 µM | Washed mouse platelets | Platelet Aggregation & ATP Release | Pre-incubated for 5 minutes at 37°C. Effectively inhibited aggregation and ATP release in wild-type but not P2Y12 deficient platelets. | [8][9] |

| Concentration for Maximal Inhibition | 50 µM | Washed human platelets | P-selectin expression and αIIbβ3 activation | Provided maximal inhibition of thrombin-mediated responses. Pre-incubated for 5 minutes. | [10] |

| Effect on Ca2+ Mobilization | No significant inhibition | Human platelets | Intracellular Ca2+ mobilization | At 50 µM, did not significantly inhibit thrombin, PAR1-AP, PAR4-AP, or ADP-mediated Ca2+ mobilization. | [10] |

| Effect on cAMP Levels | No significant increase | Washed human and mouse platelets | cAMP measurement, VASP phosphorylation | Did not raise intracellular cAMP concentrations or induce VASP phosphorylation, indicating it does not activate the cAMP pathway. | [6][7][8] |

| Mechanism of Action | P2Y12-dependent | Wild-type and P2Y12 deficient mouse platelets | Platelet Aggregation & in vivo thrombosis | Inhibition of platelet function by 2-MeSAMP was observed in wild-type but not in P2Y12 deficient mice. | [6][7][8][9] |

Signaling Pathways

The primary mechanism of action for 2-MeSAMP diTEA is the blockade of the P2Y12 receptor signaling pathway. The following diagram illustrates this pathway and the point of inhibition.

Caption: P2Y12 receptor signaling pathway and inhibition by 2-MeSAMP diTEA.

Experimental Protocols

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol describes the standardized method for measuring platelet aggregation in response to an agonist, and its inhibition by 2-MeSAMP diTEA, using Light Transmission Aggregometry (LTA).

Materials:

-

This compound (2-MeSAMP diTEA)

-

Agonist (e.g., ADP, thrombin)

-

Whole blood from healthy donors who have not taken antiplatelet medication for at least 10 days.

-

3.2% Sodium Citrate (B86180) tubes

-

Platelet-Rich Plasma (PRP)

-

Platelet-Poor Plasma (PPP)

-

Light Transmission Aggregometer

-

Pipettes and tips

-

Stir bars

Procedure:

-

Preparation of Platelet-Rich and Platelet-Poor Plasma:

-

Collect whole blood into 3.2% sodium citrate tubes.

-

To obtain PRP, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off.

-

Carefully collect the upper PRP layer.

-

To obtain PPP, centrifuge the remaining blood at 1500-2000 x g for 15 minutes. The PPP will be used to set the 100% aggregation baseline.

-

-

Platelet Count Adjustment:

-

Determine the platelet count in the PRP.

-

Adjust the platelet count to the desired concentration (typically 2.0-2.5 x 10⁸ platelets/mL) using autologous PPP.

-

-

Aggregometer Setup:

-

Pre-warm the adjusted PRP and PPP to 37°C.

-

Calibrate the aggregometer using the adjusted PRP to set 0% aggregation and PPP to set 100% aggregation.

-

-

Aggregation Assay:

-

Pipette the adjusted PRP into the aggregometer cuvettes with a stir bar.

-

Place the cuvette in the heating block of the aggregometer and allow the PRP to equilibrate for at least 1 minute at 37°C with stirring (900-1200 rpm).

-

Add 2-MeSAMP diTEA to the PRP at the desired final concentration (e.g., 10 µM or 50 µM) and incubate for 5 minutes. For control experiments, add an equivalent volume of vehicle.

-

Initiate the aggregation by adding the platelet agonist (e.g., ADP).

-

Record the change in light transmission for a set period (typically 5-10 minutes) to monitor platelet aggregation.

-

Experimental Workflow Diagram

The following diagram outlines the workflow for the platelet aggregation assay.

Caption: Workflow for a platelet aggregation assay using 2-MeSAMP diTEA.

Conclusion

2-MeSAMP diTEA is a potent and selective P2Y12 receptor antagonist that serves as an invaluable tool for studying platelet function and the mechanisms of thrombosis. The provided protocols and data offer a comprehensive guide for researchers to effectively utilize this compound in platelet aggregation assays. Careful adherence to these methodologies will ensure reproducible and reliable results in the investigation of platelet signaling and the development of novel antiplatelet agents.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. The P2Y12 antagonists, 2-methylthioadenosine 5'-monophosphate triethylammonium salt and cangrelor (ARC69931MX), can inhibit human platelet aggregation through a Gi-independent increase in cAMP levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Scientific and therapeutic insights into the role of the platelet P2Y12 receptor in thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. researchgate.net [researchgate.net]

- 6. The P2Y(12) antagonists, 2MeSAMP and cangrelor, inhibit platelet activation through P2Y(12)/G(i)-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uknowledge.uky.edu [uknowledge.uky.edu]

- 8. The P2Y12 Antagonists, 2MeSAMP and Cangrelor, Inhibit Platelet Activation through P2Y12/Gi-Dependent Mechanism | PLOS One [journals.plos.org]

- 9. The P2Y12 Antagonists, 2MeSAMP and Cangrelor, Inhibit Platelet Activation through P2Y12/Gi-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Note: Preparation of 2-Methylthio-AMP diTEA Stock Solution

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the preparation, storage, and handling of a stock solution for 2-Methylthio-AMP diTEA (2-MeSAMP diTEA), a selective and direct P2Y12 antagonist used in research to study ADP-dependent platelet aggregation.[1][2][3]

Compound Data and Properties

Summarized below are the key physical and chemical properties for this compound. This information is critical for accurate stock solution preparation and experimental design.

| Property | Value | Source |

| Synonyms | 2-MeSAMP diTEA; 2-Methylthioadenosine 5′-monophosphate diTEA | [2][4] |

| Molecular Weight | 595.69 g/mol | [1][3][4] |

| Molecular Formula | C23H46N7O7PS | [1][3][4] |

| CAS Number | 1227193-98-7 | [1][3][4] |

| Appearance | White to light yellow solid | [2][3][4] |

| Purity | ≥98.0% | [2][4] |

| Storage (Solid) | -20°C, sealed, away from moisture | [1][2][4] |

| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | [1][2][4] |

Experimental Protocol: Stock Solution Preparation

This protocol outlines the steps to prepare a 10 mM stock solution of this compound. The compound is soluble in aqueous solutions and DMSO.[5] The choice of solvent should be guided by the experimental requirements of the downstream application.

2.1. Required Materials

-

This compound (solid powder)

-

Calibrated analytical balance

-

Appropriate personal protective equipment (PPE): lab coat, gloves, safety glasses

-

Sterile microcentrifuge tubes or vials

-

Pipettors and sterile tips

-

Vortex mixer and/or sonicator

-

Solvent of choice:

-

Option A: Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS, pH 7.2)

-

Option B: Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

-

2.2. Calculation for 10 mM Stock Solution

To prepare a stock solution of a specific molarity, use the following formula:

Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol )

Example: To prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM × 1 mL × 595.69 g/mol = 5.96 mg

2.3. Step-by-Step Preparation Procedure

-

Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation of moisture, which can affect compound stability.

-

Weighing: Carefully weigh out the calculated amount of the compound (e.g., 5.96 mg for 1 mL of 10 mM stock) and place it into a sterile tube.

-

Solvent Addition: Add the desired volume of your chosen solvent (e.g., 1 mL of water, PBS, or DMSO) to the tube containing the solid.

-

Dissolution: Securely cap the tube and vortex thoroughly. If the compound does not dissolve completely, brief sonication may be used to aid dissolution.[6]

-

Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile tubes.[6]

-

Storage: Store the aliquots under the recommended conditions. For long-term storage (up to 6 months), use -80°C. For short-term storage (up to 1 month), -20°C is suitable.[1][4][6] Ensure containers are sealed tightly to protect from moisture.

Workflow and Signaling Pathway Visualization

3.1. Experimental Workflow Diagram

The following diagram illustrates the sequential process for preparing the this compound stock solution.

Caption: Workflow for preparing this compound stock solution.

3.2. Signaling Pathway Diagram

2-Methylthio-AMP is a selective antagonist of the P2Y12 receptor, which is a key receptor in ADP-mediated platelet aggregation. The diagram below shows its mechanism of action.

Caption: Antagonistic action of 2-Methylthio-AMP on the P2Y12 receptor.

References

Recommended Solvents and Application Notes for 2-Methylthio-AMP diTEA

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-Methylthioadenosine 5'-monophosphate ditriethylammonium salt (2-Methylthio-AMP diTEA), a selective and direct P2Y12 receptor antagonist.

Recommended Solvents and Stock Solution Preparation

This compound is soluble in both dimethyl sulfoxide (B87167) (DMSO) and water. For biological experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it with the appropriate aqueous-based buffer for the final working concentration.

Stock Solution Protocol (10 mM in DMSO):

-

Weigh out the required amount of this compound powder.

-

Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.

-

Vortex briefly and sonicate if necessary to ensure complete dissolution.

-

Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

For experiments requiring a low percentage of DMSO, further dilutions can be made in aqueous solutions such as saline or specific assay buffers. Below are examples of solvent systems that have been used for the related compound 2-MeSAMP, which can be adapted for this compound to achieve a concentration of at least 2.5 mg/mL.

| Protocol | Solvent 1 | Solvent 2 | Solvent 3 | Solvent 4 | Final Concentration |

| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.5 mg/mL (6.36 mM) |

| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 2.5 mg/mL (6.36 mM) |

| 3 | 10% DMSO | 90% Corn Oil | - | - | ≥ 2.5 mg/mL (6.36 mM) |

Application Notes: P2Y12 Receptor Antagonist

This compound is a potent antagonist of the P2Y12 receptor, a key player in platelet activation and aggregation. It is an essential tool for studying the P2Y12 signaling pathway and for the development of antiplatelet therapies.

Mechanism of Action:

The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon activation by adenosine (B11128) diphosphate (B83284) (ADP), couples to the inhibitory G protein, Gi. This initiates a signaling cascade that leads to platelet aggregation. This compound selectively binds to the P2Y12 receptor, blocking the binding of ADP and thereby inhibiting downstream signaling events.

Experimental Protocols

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol describes the use of this compound to inhibit ADP-induced platelet aggregation.